mono-2-(Methacryloyloxy)ethyl succinate

Description

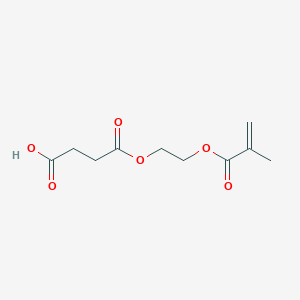

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h1,3-6H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWLHMQYEZXSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864964 | |

| Record name | (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20882-04-6 | |

| Record name | Methacryloyloxyethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20882-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 1-(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020882046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-[(2-methyl-1-oxoallyl)oxy]ethyl] hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Mono-2-(Methacryloyloxy)ethyl Succinate

This technical guide provides a comprehensive overview of the chemical properties of mono-2-(methacryloyloxy)ethyl succinate (B1194679), a bifunctional monomer with significant applications in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the synthesis, physicochemical properties, and reactivity of this versatile compound.

Chemical Identity and Structure

Mono-2-(methacryloyloxy)ethyl succinate (MMES) is an organic molecule that possesses both a polymerizable methacrylate (B99206) group and a reactive carboxylic acid group. This unique structure allows it to act as a crucial building block in the synthesis of functional polymers and bioconjugates.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 20882-04-6[1][2][3][4] |

| Molecular Formula | C10H14O6[1][4] |

| Molecular Weight | 230.21 g/mol [1][3][4] |

| IUPAC Name | 4-[2-(methacryloyloxy)ethoxy]-4-oxobutanoic acid[1] |

| Canonical SMILES | CC(=C)C(=O)OCCOC(=O)CCC(=O)O[1] |

| InChI Key | ZEWLHMQYEZXSBH-UHFFFAOYSA-N[3][5] |

Physicochemical Properties

The physicochemical properties of MMES are crucial for its application in various fields, influencing its solubility, reactivity, and biocompatibility.

Table 2: Physicochemical Data

| Property | Value |

| Boiling Point | 267 °C (lit.)[2][3][4][6] |

| Density | 1.19 g/mL at 25 °C (lit.)[2][3][4][6] |

| Refractive Index | n20/D 1.464 (lit.)[1][2][3][6] |

| pKa | 4.35 ± 0.17 (Predicted)[1][7] |

| LogP | 0.51370[1] |

| Flash Point | >230 °F[2] |

| Vapor Pressure | 3.42E-07 mmHg at 25°C[1] |

| Storage Temperature | 2-8°C[1][2][3][5] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 6[1] |

| Rotatable Bond Count | 9[1] |

Synthesis

This compound is typically synthesized through the reaction of 2-hydroxyethyl methacrylate (HEMA) with succinic anhydride.[6][7]

Experimental Protocol for Synthesis

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

Succinic anhydride

-

Hydroquinone (B1673460) monomethyl ether (inhibitor)

-

Argon gas

-

50 mL flask with a stir bar

Procedure:

-

To a 50 mL flask equipped with a stir bar, add 10 g of 2-hydroxyethyl methacrylate, 7.7 g of succinic anhydride, and 50 mg of hydroquinone monomethyl ether.[6][7]

-

Purge the flask with argon gas to create an inert atmosphere.[6][7]

-

Seal the flask and heat the reaction mixture to 90 °C with continuous stirring for 18 hours.[6][7]

-

After the reaction is complete, cool the flask to room temperature.[6][7]

-

The product, this compound, is obtained in quantitative yield.[6][7]

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The dual functionality of MMES makes it a valuable monomer in polymer chemistry and drug delivery systems.

Polymerization

The methacrylate group of MMES readily undergoes free-radical polymerization, allowing for its incorporation into polymer chains. This is a key feature in the development of dental resins, hydrogels, and other polymeric materials.[8] For instance, it can be copolymerized with other monomers to create a peptide-polymer matrix for dental restorations.[5][6][9]

Carboxylic Acid Reactivity

The carboxylic acid group provides a site for covalent modification. This is particularly useful in drug delivery applications, where therapeutic agents can be conjugated to the polymer backbone.[8] For example, MMES has been used to synthesize polymerizable prodrugs of camptothecin (B557342), where the drug is linked to the monomer via an ester bond.[10] This approach allows for the controlled release of the drug as the ester linkage is hydrolyzed.[10]

Role in Drug Delivery Systems

The ability to form polymer-drug conjugates makes MMES a significant component in the design of advanced drug delivery systems. The properties of the resulting polymer, such as its hydrophilicity and degradation rate, can be tuned by copolymerizing MMES with other monomers. This allows for the creation of targeted drug delivery vehicles with controlled release kinetics.[10]

Caption: Logical workflow for the synthesis of a targeted polymeric prodrug using MMES.

Safety Information

Hazard Identification:

-

Hazard Statements: H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[3]

-

Signal Word: Danger.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[3]

Storage and Handling:

-

The product may contain an inhibitor such as monomethyl ether hydroquinone (MEHQ) to prevent polymerization during storage.[3][5]

References

- 1. lookchem.com [lookchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 琥珀酸单[2-[(2-甲基-丙烯酰基)氧]乙基]酯 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 20882-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound 20882-04-6 [sigmaaldrich.com]

- 6. This compound | 20882-04-6 [chemicalbook.com]

- 7. This compound CAS#: 20882-04-6 [m.chemicalbook.com]

- 8. This compound | RUO [benchchem.com]

- 9. 琥珀酸单[2-[(2-甲基-丙烯酰基)氧]乙基]酯 | Sigma-Aldrich [sigmaaldrich.com]

- 10. Fully synthetic macromolecular prodrug chemotherapeutics with EGFR targeting and controlled camptothecin release kinetics - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Mono-2-(methacryloyloxy)ethyl succinate (B1194679)

Introduction

Mono-2-(methacryloyloxy)ethyl succinate (MMES) is a functional monomer of significant interest in the development of advanced materials for biomedical and pharmaceutical applications. Its structure incorporates a polymerizable methacrylate (B99206) group and a carboxylic acid moiety, rendering it a versatile building block for the synthesis of functional polymers. MMES is utilized in the preparation of peptide-polymer matrices for dental restorations, the fabrication of flexible optoelectronic devices, and the synthesis of nanocatalysts for environmental remediation.[1][2] This guide provides a detailed protocol for the synthesis of MMES, compiled from established methodologies, to assist researchers in its preparation and application.

Core Synthesis Protocol

The synthesis of this compound is primarily achieved through the ring-opening reaction of succinic anhydride (B1165640) with 2-hydroxyethyl methacrylate (HEMA).[1][3] This reaction is typically conducted under controlled heating and an inert atmosphere to prevent polymerization of the methacrylate group.

Experimental Protocol: Ring-Opening Esterification

This protocol is adapted from established and verified synthesis procedures.[1][3]

Materials and Reagents:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Succinic anhydride

-

Hydroquinone (B1673460) monomethyl ether (MEHQ - polymerization inhibitor)

-

Argon gas

Equipment:

-

50 mL round-bottom flask

-

Magnetic stir bar

-

Heating mantle with a stirrer

-

Thermometer or temperature controller

-

Inert gas (Argon) supply with a manifold

Procedure:

-

To a 50 mL flask equipped with a magnetic stir bar, add 10.0 g of 2-hydroxyethyl methacrylate, 7.7 g of succinic anhydride, and 50 mg of hydroquinone monomethyl ether.[1][3]

-

Purge the flask with argon gas for several minutes to create an inert atmosphere.

-

Seal the flask securely.

-

Heat the reaction mixture to 90°C while stirring continuously.

-

Maintain the reaction at 90°C for 18 hours.

-

After 18 hours, turn off the heat and allow the flask to cool to room temperature.

-

The resulting product, this compound, is obtained in a quantitative yield and is typically a viscous liquid.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Reactant Specifications

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used | Molar Amount (mol) | Molar Ratio |

| 2-Hydroxyethyl methacrylate (HEMA) | C6H10O3 | 130.14 | 10.0 g | ~0.077 | 1 |

| Succinic anhydride | C4H4O3 | 100.07 | 7.7 g | ~0.077 | 1 |

| Hydroquinone monomethyl ether | C7H8O2 | 124.14 | 50 mg | ~0.0004 | - |

Table 2: Product Specifications - this compound

| Property | Value | Source(s) |

| CAS Number | 20882-04-6 | [4] |

| Molecular Formula | C10H14O6 | [4] |

| Molecular Weight | 230.21 g/mol | [2] |

| Appearance | Viscous liquid | [5] |

| Boiling Point | 267 °C (lit.) | [3] |

| Density | 1.19 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.464 (lit.) | [4] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Storage Temperature | 2-8°C | [3] |

| pKa | 4.35 ± 0.17 (Predicted) | [3] |

| Yield | Quantitative | [1][3] |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Mono-2-(Methacryloyloxy)ethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MMES) is a bifunctional monomer of significant interest in the development of advanced materials for biomedical and pharmaceutical applications. Its unique structure, featuring a polymerizable methacrylate (B99206) group and a reactive carboxylic acid, allows for the synthesis of functional polymers and hydrogels with tunable properties. This technical guide provides a comprehensive overview of the solubility and stability of MMES, critical parameters for its effective application in drug delivery systems, dental composites, and other biomedical devices. The document summarizes key physicochemical properties, explores its solubility in various solvents, and details its stability profile under different environmental conditions. Experimental protocols for the evaluation of these properties are also provided to aid researchers in their practical applications.

Chemical and Physical Properties

Mono-2-(methacryloyloxy)ethyl succinate, also known as 2-(methacryloyloxy)ethyl hydrogen succinate, is a viscous, colorless liquid. Its chemical structure confers upon it the ability to participate in polymerization reactions via its methacrylate group, while the succinate moiety provides a handle for further chemical modification or can influence the material's degradation profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₄O₆ | |

| Molecular Weight | 230.21 g/mol | |

| CAS Number | 20882-04-6 | |

| Appearance | Colorless viscous liquid | [1] |

| Density | 1.19 g/mL at 25 °C | |

| Boiling Point | 267 °C (lit.) | |

| Refractive Index | n20/D 1.464 (lit.) | |

| Storage Temperature | 2-8°C | |

| Inhibitor | Typically contains hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent polymerization |

Solubility Profile

The solubility of MMES is a critical factor for its use in various formulations and polymerization processes. Due to its chemical structure, which includes both a relatively nonpolar methacrylate group and a polar carboxylic acid and ester groups, its solubility is dependent on the polarity of the solvent.

Qualitative Solubility:

Based on the general principles of solubility for methacrylate esters and compounds with carboxylic acid functionality, the following qualitative solubility profile can be inferred:

-

Soluble in: Polar organic solvents such as ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons. A similar compound, mono-[2-(methacryloyloxy)ethyl]phthalate, is soluble in ethanol (B145695) and acetone[2].

-

Limited Solubility in: Water and nonpolar aliphatic hydrocarbons. The presence of the carboxylic acid group may impart some water solubility, particularly at higher pH where the carboxylate salt can form.

Quantitative Solubility Data:

Stability Profile

The stability of MMES is a key determinant of its shelf-life and its performance in final products, particularly in applications where degradation is a desired feature, such as in biodegradable drug delivery systems. The primary degradation pathway for MMES under physiological or aqueous conditions is expected to be hydrolysis of its two ester linkages.

Hydrolytic Stability

The ester bonds in MMES are susceptible to hydrolysis, a reaction that is significantly influenced by pH and temperature.

-

pH-Dependence: Ester hydrolysis can be catalyzed by both acids and bases. Generally, the rate of hydrolysis is slowest at a neutral pH and increases under acidic or alkaline conditions. For succinate esters, hydrolysis can be particularly relevant. For instance, succinimide-ester based cross-linkers, which share some structural similarities, show a clear pH dependency in their reactivity, with decreased efficiency at lower pH[3]. Studies on diglycine-activated succinic esters have shown autohydrolysis at physiological pH[4].

-

Mechanism: The hydrolysis of the methacrylate ester and the succinate ester would lead to the formation of methacrylic acid, 2-hydroxyethyl succinate, and ultimately succinic acid and ethylene (B1197577) glycol.

Quantitative data on the hydrolysis rate constants of MMES at different pH values and temperatures are not available in the public domain and would require experimental determination.

Thermal Stability

The thermal stability of MMES is important for processing and storage. While specific thermogravimetric analysis (TGA) data for MMES was not found, the thermal degradation of poly(methacrylates) has been studied. These polymers typically degrade by depolymerization, yielding the corresponding monomer as the major product[5][6]. It is expected that MMES would be stable at its recommended storage temperature of 2-8°C. At elevated temperatures, both decomposition of the monomer and polymerization can occur.

Experimental Protocols

Detailed and validated experimental protocols for determining the solubility and stability of this compound are not specifically described in the literature. However, standard methodologies for characterizing similar organic compounds can be readily adapted.

Determination of Aqueous Solubility

A common method for determining the aqueous solubility of an organic compound is the shake-flask method[7][8].

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved compound. Centrifugation can be used to facilitate this process.

-

Quantification: A sample of the clear aqueous supernatant is carefully removed and the concentration of dissolved MMES is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Determination of Hydrolytic Stability and Rate Constants

The rate of hydrolysis of MMES can be determined by monitoring its disappearance or the appearance of its degradation products over time in aqueous solutions at different pH values and temperatures[9][10][11][12][13].

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 5, 7.4, 9).

-

Reaction Setup: A known concentration of MMES is added to each buffer solution in a sealed, temperature-controlled vessel (e.g., 37 °C).

-

Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching: The hydrolysis reaction in the aliquot is stopped immediately, for example, by neutralization or rapid cooling.

-

Analysis: The concentration of the remaining MMES and/or its degradation products in each aliquot is quantified using a validated stability-indicating HPLC method.

-

Data Analysis: The natural logarithm of the concentration of MMES is plotted against time. For a pseudo-first-order reaction, the slope of the resulting straight line will be equal to the negative of the observed rate constant (k_obs). The second-order rate constant can be calculated if the concentration of the catalyst (H⁺ or OH⁻) is known.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the analyte in the presence of its degradation products[14][15].

General Method Parameters:

-

Column: A reversed-phase column (e.g., C18) is typically suitable for separating moderately polar organic compounds.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be optimized for good peak shape and resolution.

-

Detection: UV detection at a wavelength where MMES has significant absorbance (e.g., around 210 nm).

-

Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of MMES.

Experimental Workflow for Hydrolytic Stability Study

Caption: Workflow for assessing the hydrolytic stability of MMES.

Conclusion

This compound is a versatile monomer with significant potential in the development of functional biomaterials. A thorough understanding of its solubility and stability is paramount for its successful application. While general characteristics can be inferred from its chemical structure and data on related compounds, specific quantitative data for MMES is lacking in the current literature. This guide provides a framework for researchers and drug development professionals to approach the characterization of MMES, including recommended experimental protocols. The experimental determination of its solubility in a range of pharmaceutically relevant solvents and the quantification of its hydrolysis kinetics under various pH and temperature conditions are critical next steps for unlocking the full potential of this promising monomer.

References

- 1. This compound [myskinrecipes.com]

- 2. CAS 27697-00-3: mono-[2-(Methacryloyloxy)ethyl]phthalate [cymitquimica.com]

- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polychemistry.com [polychemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rkmvccrahara.org [rkmvccrahara.org]

- 10. scribd.com [scribd.com]

- 11. internationaljournalssrg.org [internationaljournalssrg.org]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. nitt.edu [nitt.edu]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. jocpr.com [jocpr.com]

safety and handling of mono-2-(Methacryloyloxy)ethyl succinate in the lab

An In-depth Guide to the Safe Handling of Mono-2-(Methacryloyloxy)ethyl Succinate (B1194679) in the Laboratory

This technical guide provides comprehensive safety and handling information for mono-2-(methacryloyloxy)ethyl succinate (CAS No: 20882-04-6) for researchers, scientists, and professionals in drug development and material science. This monomer is utilized in the synthesis of polymers for specialized applications, including dental resin composites, flexible optoelectronic devices, and nanocatalysts.[1] Adherence to strict safety protocols is essential due to its hazardous properties.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] It is crucial to understand its potential risks before handling. The primary hazards are severe eye damage, skin irritation, and the potential to cause an allergic skin reaction.[1][3]

Table 1: GHS Hazard Classification

| Classification | Code | Description | Citations |

|---|---|---|---|

| Signal Word | --- | Danger | [1] |

| Pictograms | GHS05, GHS07 | Corrosion, Exclamation Mark | [1][3] |

| Hazard Statements | H315 | Causes skin irritation. | [3][4] |

| H317 | May cause an allergic skin reaction. | [1] | |

| H318 | Causes serious eye damage. | [1] | |

| H319 | Causes serious eye irritation. (Note: H318 is the more severe classification) | [3][4] | |

| H335 | May cause respiratory irritation. | [4] | |

| H412 | Harmful to aquatic life with long lasting effects. | [4] | |

| Precautionary Statements | P261 | Avoid breathing mist or vapors. | [4] |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | ||

| P280 | Wear protective gloves/ eye protection/ face protection. | [4] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P310 | Immediately call a POISON CENTER/doctor. | ||

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | [4] |

| | P501 | Dispose of contents/container to an approved waste disposal plant. | |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physicochemical Data for this compound

| Property | Value | Citations |

|---|---|---|

| CAS Number | 20882-04-6 | [1][5] |

| Molecular Formula | C10H14O6 | [5][6][7] |

| Molecular Weight | 230.21 g/mol | [1][5][6] |

| Appearance | Colorless to yellow clear liquid | |

| Boiling Point | 267 °C (lit.) | [1][6][8] |

| Density | 1.19 g/mL at 25 °C (lit.) | [1][6][8] |

| Refractive Index | n20/D 1.464 (lit.) | [1][6][9] |

| Flash Point | >230 °F (>110 °C) / 162.5 °C (closed cup) | [1][5][6] |

| Storage Temperature | 2-8°C | [1][9][10] |

| Inhibitor | Typically contains an inhibitor (e.g., 750 ppm MEHQ) to prevent polymerization. |[1] |

Safe Handling, Storage, and Disposal

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are the first line of defense against exposure.

-

Ventilation : Always handle this chemical in a well-ventilated area.[2] Use of a certified chemical fume hood is strongly recommended. Provide appropriate local exhaust ventilation where mists or aerosols may be formed.[3]

-

Eye Protection : Wear chemical safety goggles and a face shield.[1][2]

-

Skin Protection : Wear nitrile or other chemically resistant gloves and a lab coat.[1] Ensure gloves are inspected prior to use and replaced if damaged.

-

Respiratory Protection : If ventilation is inadequate or if mists are generated, use a NIOSH/MSHA-approved respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter.[1][3]

Handling and Storage Procedures

-

Handling : Avoid all contact with skin and eyes.[3] Avoid inhalation of vapor or mist. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3] Keep away from heat and sources of ignition.[4]

-

Storage : Store in a tightly closed container in a refrigerator at 2-8°C.[1][3][9] The storage area should be dry and well-ventilated.[3] This substance is classified as a combustible liquid (Storage Class 10).[1]

Waste Disposal

Dispose of waste materials in accordance with all applicable regional, national, and local laws and regulations.[2] Do not allow the product to enter drains.[3] Contaminated packaging should be treated as the chemical itself and disposed of at an approved waste disposal plant.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: First Aid Measures

| Exposure Route | Procedure | Citations |

|---|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from a specialist. | [3][4] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice. | [3][4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. | [3][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |[3] |

Accidental Release Measures

For spills, wear full personal protective equipment.[3] Ensure adequate ventilation.[3] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[3] Prevent the product from entering drains or waterways.[3]

Experimental Protocol Example: Synthesis

This section provides a cited experimental protocol for the synthesis of this compound, illustrating a practical application of the handling procedures described.

Objective : To synthesize this compound from 2-hydroxyethyl methacrylate (B99206) and succinic anhydride (B1165640).[7][11]

Materials :

-

2-Hydroxyethyl methacrylate (10 g)

-

Succinic anhydride (7.7 g)

-

Hydroquinone (B1673460) monomethyl ether (inhibitor, 50 mg)

-

50 mL flask with a stir bar

-

Argon gas supply

-

Heating mantle

Procedure :

-

Preparation : In a chemical fume hood, add 2-hydroxyethyl methacrylate, succinic anhydride, and the hydroquinone monomethyl ether inhibitor to a 50 mL flask equipped with a magnetic stir bar.[7][11]

-

Inerting : Purge the flask with argon gas to create an inert atmosphere. This prevents unwanted side reactions and potential polymerization initiated by oxygen.

-

Reaction : Seal the flask and heat the mixture to 90°C using a heating mantle with continuous stirring.[7][11]

-

Incubation : Maintain the reaction at 90°C for 18 hours.[7][11] The reaction should be monitored for any changes in viscosity or color.

-

Cooling : After 18 hours, turn off the heat and allow the flask to cool to room temperature.[7][11]

-

Product : The resulting product is this compound in quantitative yield, which should be stored at 2-8°C.[7][11]

Visualized Laboratory Workflow

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard workflow for handling this compound.

References

- 1. モノ-2-(メタクリロイルオキシ)エチルコハク酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. aaronchem.com [aaronchem.com]

- 4. docs.rs-online.com [docs.rs-online.com]

- 5. 20882-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 20882-04-6 [chemicalbook.com]

- 8. AB564904 | CAS 20882-04-6 – abcr Gute Chemie [abcr.com]

- 9. lookchem.com [lookchem.com]

- 10. Sigma Aldrich this compound 250 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 11. This compound CAS#: 20882-04-6 [m.chemicalbook.com]

The Pivotal Role of the Carboxylic Acid Group in the Functionality of a Hypothetical Bioactive Molecule (MMES)

Disclaimer: The molecule "MMES" is treated as a hypothetical compound for the purpose of this guide, as no widely recognized bioactive molecule with this specific acronym and a well-documented carboxylic acid-dependent mechanism of action could be identified in publicly available scientific literature. This document serves as an illustrative technical guide on how one might investigate and present the role of a carboxylic acid moiety in a novel bioactive compound, using plausible data and standard methodologies.

This technical whitepaper explores the critical role of the carboxylic acid group in the functionality of a hypothetical small molecule inhibitor, "MMES," which targets a key kinase in a cancer-related signaling pathway. Through a detailed examination of structure-activity relationships, binding kinetics, and cellular effects, we will establish the indispensable nature of this functional group for the molecule's therapeutic potential.

Structure-Activity Relationship (SAR) Studies

The carboxylic acid group of MMES is hypothesized to be a key pharmacophoric feature, anchoring the molecule within the binding site of its target kinase. To test this, a series of analogues were synthesized where the carboxylic acid was replaced with other functional groups.

Table 1: In Vitro Activity of MMES and Analogues Against Target Kinase

| Compound | Modification of Carboxylic Acid Group | IC₅₀ (nM) | Relative Potency |

| MMES | -COOH (Carboxylic Acid) | 15 | 1.00 |

| MMES-Amide | -CONH₂ (Amide) | 350 | 0.04 |

| MMES-Ester | -COOCH₃ (Methyl Ester) | 1,200 | 0.01 |

| MMES-Alcohol | -CH₂OH (Primary Alcohol) | > 10,000 | < 0.001 |

| MMES-Alkane | -CH₃ (Methyl) | > 50,000 | < 0.0003 |

The data clearly indicates that any modification to the carboxylic acid group leads to a dramatic loss of inhibitory activity. The amide and ester analogues, which can still act as hydrogen bond acceptors but lose the ionic interaction capability, show a significant drop in potency. The complete removal of the polar, charge-bearing group (alcohol and alkane analogues) effectively abolishes the molecule's activity, underscoring the critical role of the carboxylate's ionic and hydrogen-bonding interactions.

Biophysical and Binding Analysis

To further understand the interaction, surface plasmon resonance (SPR) was employed to measure the binding kinetics of MMES and its less active methyl ester analogue (MMES-Ester) to the target kinase.

Table 2: Kinetic Binding Parameters of MMES and MMES-Ester

| Compound | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₔ (nM) |

| MMES | 2.5 x 10⁵ | 3.8 x 10⁻³ | 15.2 |

| MMES-Ester | 1.1 x 10⁴ | 1.3 x 10⁻² | 1,182 |

The results demonstrate that MMES has a significantly faster association rate (kₐ) and a slower dissociation rate (kₔ) compared to MMES-Ester. This leads to a much lower dissociation constant (Kₔ), indicating a higher affinity and a more stable drug-target complex. The slower "off-rate" for MMES is particularly important, suggesting that the interactions made by the carboxylic acid group are crucial for prolonging the residency time of the inhibitor in the kinase's active site.

Cellular Activity and Pathway Analysis

The functional consequence of the carboxylic acid group was assessed by measuring the inhibition of downstream substrate phosphorylation in a cellular context.

Signaling Pathway of MMES Action

The Dual Nature of Reactivity: An In-depth Technical Guide to the Methacrylate Group in Mono-2-(methacryloyloxy)ethyl Succinate (MMES)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core reactivity of the methacrylate (B99206) group within Mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MMES), a bifunctional monomer increasingly utilized in the development of advanced biomaterials and drug delivery systems. Understanding the chemical behavior of this functional group is paramount for controlling polymerization kinetics, predicting material properties, and assessing biocompatibility. This document provides a comprehensive overview of the key reactions, quantitative data, experimental methodologies, and potential biological signaling pathways associated with the methacrylate moiety of MMES.

Core Reactivity of the Methacrylate Group

The reactivity of the methacrylate group in MMES is primarily governed by the carbon-carbon double bond, which is activated by the adjacent ester group. This electronic arrangement makes the molecule susceptible to two principal types of reactions: free-radical polymerization and nucleophilic addition.

Free-Radical Polymerization

The most prominent reaction of the methacrylate group is free-radical polymerization, a chain-growth process that leads to the formation of long polymer chains. This process is fundamental to the creation of a wide range of materials, from hydrogels to solid resins. The polymerization proceeds through the classic steps of initiation, propagation, and termination. The reactivity of the methacrylate group in MMES is generally high, comparable to other common methacrylate monomers.

Michael Addition

The electron-deficient β-carbon of the methacrylate's α,β-unsaturated carbonyl system is susceptible to nucleophilic attack in a conjugate addition reaction known as the Michael addition.[1][2][3] This reaction is particularly relevant in biological systems where nucleophiles such as thiols (e.g., from cysteine residues in proteins or glutathione) are abundant.[4] The Michael addition of thiols to the methacrylate group can lead to the covalent attachment of biomolecules or contribute to the in-situ depletion of antioxidants, a factor to consider in biocompatibility assessments.[4]

Hydrolysis

The ester linkages within the MMES molecule, both at the methacrylate group and the succinate linker, are susceptible to hydrolysis. This degradation process can be influenced by pH and the presence of enzymes (esterases).[5] Hydrolysis of the methacrylate ester would release methacrylic acid and 2-hydroxyethyl succinate, while cleavage of the succinate ester would yield a polymer with pendant carboxylic acid groups and 2-hydroxyethyl methacrylate (HEMA). The release of succinate is of particular interest due to its potential to activate specific cellular signaling pathways.

Quantitative Reactivity Data

While specific quantitative data for the reactivity of MMES is not extensively available in peer-reviewed literature, values for similar methacrylate monomers can provide a reasonable estimation. Researchers are encouraged to determine these parameters experimentally for their specific systems.

Table 1: General Reactivity Ratios for Copolymerization of Methacrylates

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

| Methyl Methacrylate (MMA) | Styrene | 0.46 | 0.52 | 0.24 | Random |

| Methyl Methacrylate (MMA) | n-Butyl Methacrylate | ~1 | ~1 | ~1 | Ideal Random |

| 2-Hydroxyethyl Methacrylate (HEMA) | Methyl Methacrylate (MMA) | 0.8 | 1.1 | 0.88 | Random |

Note: Reactivity ratios (r1 and r2) describe the preference of a growing polymer chain to add a monomer of the same type (homopolymerization) versus a different type (copolymerization). An r value > 1 indicates a preference for homopolymerization, r < 1 indicates a preference for copolymerization, and r ≈ 1 suggests random incorporation. The product r1 * r2 gives an indication of the overall copolymerization behavior.

Table 2: Thermodynamic Data for Polymerization of Methacrylates

| Monomer | Heat of Polymerization (ΔH_p) (kJ/mol) | Ceiling Temperature (T_c) (°C, bulk) |

| Methyl Methacrylate (MMA) | -54 to -58 | 220 |

| Ethyl Methacrylate (EMA) | -59 | 235 |

| n-Butyl Methacrylate (nBMA) | -60 | 275 |

Note: The heat of polymerization (ΔH_p) is the enthalpy change during polymerization and is typically exothermic for vinyl monomers. The ceiling temperature (T_c) is the temperature above which the polymer will depolymerize back to the monomer.

Experimental Protocols

Synthesis of Mono-2-(methacryloyloxy)ethyl succinate (MMES)

Principle: MMES is synthesized by the ring-opening reaction of succinic anhydride (B1165640) with 2-hydroxyethyl methacrylate (HEMA) in the presence of a polymerization inhibitor.

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Succinic anhydride

-

Hydroquinone monomethyl ether (MEHQ) or other suitable inhibitor

-

Argon or Nitrogen gas

-

Reaction flask with a stir bar

Procedure:

-

To a reaction flask equipped with a stir bar, add HEMA (e.g., 10 g) and succinic anhydride (e.g., 7.7 g).

-

Add a small amount of polymerization inhibitor (e.g., 50 mg of MEHQ).

-

Purge the flask with an inert gas (argon or nitrogen).

-

Seal the flask and heat the mixture to 90°C with continuous stirring for 18 hours.

-

Cool the flask to room temperature. The product, this compound, is obtained in quantitative yield as a viscous liquid.

Free-Radical Polymerization of MMES

Principle: Polymerization is initiated by the thermal decomposition of a free-radical initiator, leading to the propagation of polymer chains.

Materials:

-

This compound (MMES)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable initiator

-

Solvent (e.g., 1,4-dioxane, dimethylformamide)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or reaction vessel with a condenser

Procedure:

-

Dissolve MMES and the initiator (e.g., AIBN, 0.1-1 mol% relative to monomer) in the chosen solvent in a Schlenk flask.

-

Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN) under an inert atmosphere with stirring.

-

Monitor the polymerization progress by techniques such as gravimetry, spectroscopy (disappearance of the vinyl peak in IR or NMR), or chromatography.

-

Terminate the reaction by cooling to room temperature and exposing to air.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, diethyl ether).

-

Collect the polymer by filtration and dry under vacuum.

Thiol-Michael Addition to MMES

Principle: A thiol-containing compound is added to the methacrylate double bond of MMES under basic or nucleophilic catalysis.

Materials:

-

This compound (MMES)

-

Thiol-containing molecule (e.g., N-acetylcysteine, glutathione)

-

Base catalyst (e.g., triethylamine, DBU) or nucleophilic catalyst (e.g., phosphine)

-

Solvent (e.g., THF, DMF)

-

Inert gas atmosphere

Procedure:

-

Dissolve MMES and the thiol compound in an appropriate solvent in a reaction vessel under an inert atmosphere.

-

Add the catalyst to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by following the disappearance of the thiol and/or methacrylate peaks using techniques like NMR or IR spectroscopy.

-

Upon completion, the product can be purified by appropriate methods such as chromatography or precipitation.

Signaling Pathways and Biological Implications

The reactivity of the methacrylate group and the potential for hydrolysis of the succinate linker have important implications for the biological performance of MMES-based materials.

Cellular Response to Methacrylate Monomers

Unreacted methacrylate monomers can leach from a polymer matrix and interact with cellular components. The primary mechanism of methacrylate toxicity is believed to be the depletion of intracellular glutathione (B108866) (GSH) through Michael addition.[4] This can lead to oxidative stress, cellular damage, and inflammatory responses.[6][7][8]

Caption: Cellular response to methacrylate monomers.

Succinate Signaling via SUCNR1 (GPR91)

If the succinate linker in MMES-containing polymers is hydrolyzed, the released succinate can act as a signaling molecule. Extracellular succinate is a specific ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[9][10] Activation of SUCNR1 can trigger various downstream signaling cascades, primarily through G_i and G_q proteins, leading to diverse cellular responses, including modulation of inflammation, immune cell activation, and metabolic regulation.[1][11][12][13]

Caption: Succinate signaling pathway via the SUCNR1 receptor.

Conclusion

The methacrylate group in MMES imparts a versatile reactivity that is central to its function in polymer science and biomedical applications. Its propensity for free-radical polymerization allows for the straightforward synthesis of a diverse range of polymeric materials. Concurrently, its susceptibility to Michael addition and the potential for hydrolysis of the ester linkages introduce important considerations for biocompatibility and the biological activity of its degradation products. A thorough understanding of these reactive pathways, supported by robust experimental characterization, is essential for the rational design and successful implementation of MMES-based materials in research and development. Researchers are strongly encouraged to perform detailed kinetic and thermodynamic studies to obtain specific quantitative data for MMES in their systems of interest, thereby enabling precise control over material properties and biological interactions.

References

- 1. GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Local and Systemic Effects of Unpolymerised Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]

- 13. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Mono-2-(Methacryloyloxy)ethyl Succinate in Dental Adhesive Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MMS) in dental adhesive formulations. This document details the chemical properties of MMS, a representative formulation, and detailed protocols for evaluating the performance and biocompatibility of MMS-containing adhesives.

Introduction to Mono-2-(Methacryloyloxy)ethyl Succinate (MMS)

This compound is a bifunctional acidic monomer increasingly utilized in the formulation of dental adhesives, particularly in self-etching systems.[1][2][3][4] Its molecular structure incorporates a polymerizable methacrylate (B99206) group and a carboxylic acid group.[5] This unique structure allows MMS to perform two critical functions simultaneously: the methacrylate group enables copolymerization with other resin monomers to form the adhesive's polymer backbone, while the carboxylic acid group can interact with and demineralize the tooth structure (enamel and dentin), facilitating micromechanical and chemical adhesion.[1][2][3][4]

Chemical and Physical Properties of MMS

| Property | Value | Reference |

| Synonyms | 2-(Methacryloyloxy)ethyl hydrogen succinate, Succinic acid mono(2-methacryloyloxyethyl) ester | [4] |

| CAS Number | 20882-04-6 | [4][6] |

| Molecular Formula | C10H14O6 | [4][6] |

| Molecular Weight | 230.21 g/mol | [4][6] |

| Density | 1.19 g/mL at 25 °C | [4][7] |

| Boiling Point | 267 °C | [4][7] |

| Refractive Index | n20/D 1.464 | [4][7] |

| Storage Temperature | 2-8°C | [4][7] |

Representative Experimental Dental Adhesive Formulation

While specific formulations are often proprietary, a representative experimental self-etching dental adhesive formulation incorporating MMS can be developed based on patent literature for similar acidic monomers.[8] This formulation provides a starting point for researchers to develop and evaluate their own MMS-based adhesives.

| Component | Function | Representative wt% |

| This compound (MMS) | Acidic functional monomer (adhesion and etching) | 10 - 20% |

| Bisphenol A-glycidyl methacrylate (Bis-GMA) | Base monomer (structural backbone) | 30 - 50% |

| 2-Hydroxyethyl methacrylate (HEMA) | Hydrophilic monomer (wetting and adhesion) | 15 - 25% |

| Triethylene glycol dimethacrylate (TEGDMA) | Diluent monomer (viscosity control) | 5 - 15% |

| Ethanol/Water | Solvent | 5 - 15% |

| Camphorquinone (CQ) | Photoinitiator | 0.5 - 1.0% |

| Ethyl-4-dimethylaminobenzoate (EDMAB) | Co-initiator | 0.5 - 1.0% |

| Butylated hydroxytoluene (BHT) | Stabilizer | 0.01 - 0.1% |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of MMS involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with succinic anhydride (B1165640).[5]

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

Succinic anhydride

-

Hydroquinone (B1673460) monomethyl ether (inhibitor)

-

Argon gas

-

Reaction flask with stir bar

Procedure:

-

Combine 10 gm of HEMA and 7.7 gm of succinic anhydride in a 50 ml reaction flask equipped with a stir bar.[5]

-

Add 50 mg of hydroquinone monomethyl ether as a polymerization inhibitor.[5]

-

Purge the flask with argon gas and seal it.[5]

-

Heat the mixture to 90°C with continuous stirring for 18 hours.[5]

-

Cool the flask to room temperature to obtain MMS in quantitative yield.[5]

Microtensile Bond Strength (µTBS) Testing

The µTBS test is a standard method to evaluate the adhesive strength of dental adhesives to tooth structure.

Materials:

-

Extracted human third molars

-

Low-speed diamond saw

-

MMS-containing dental adhesive

-

Dental composite resin

-

Light-curing unit

-

Universal testing machine

-

Cyanoacrylate glue

Procedure:

-

Mount extracted human molars in acrylic resin and section them to expose a flat dentin surface.

-

Apply the MMS-containing adhesive to the dentin surface according to the manufacturer's instructions (if available) or the experimental protocol.

-

Build up a composite resin block on the bonded surface in increments, light-curing each increment.

-

Store the bonded teeth in water at 37°C for 24 hours.

-

Section the bonded tooth into beams with a cross-sectional area of approximately 1x1 mm.

-

Attach each beam to a testing jig using cyanoacrylate glue.

-

Mount the jig in a universal testing machine and apply a tensile load at a crosshead speed of 1 mm/min until fracture.

-

Record the fracture load and calculate the µTBS in megapascals (MPa).

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the cytotoxicity of dental materials.

Materials:

-

Human dental pulp stem cells (hDPSCs) or fibroblasts (e.g., L929)

-

Cell culture medium (e.g., DMEM)

-

MMS-containing adhesive

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Preparation of Eluates:

-

Prepare discs of the cured MMS-containing adhesive.

-

Immerse the discs in cell culture medium at a surface area to volume ratio of 3 cm²/mL.

-

Incubate for 24 hours at 37°C to create an eluate.

-

-

Cell Seeding:

-

Seed hDPSCs or fibroblasts into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

-

Exposure to Eluates:

-

Remove the culture medium and replace it with the prepared eluates (undiluted and serial dilutions).

-

Incubate the cells with the eluates for 24, 48, and 72 hours.

-

-

MTT Assay:

-

After the exposure period, remove the eluates and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Express cell viability as a percentage relative to the untreated control cells.

-

Aging Simulation Protocols

To evaluate the long-term stability of the adhesive bond, aging simulations are performed.

-

Thermocycling: This method simulates the temperature changes in the oral cavity. Bonded specimens are subjected to a large number of cycles between cold (e.g., 5°C) and hot (e.g., 55°C) water baths with a dwell time in each bath.

-

Water Storage: Bonded specimens are stored in distilled water or artificial saliva at 37°C for extended periods (e.g., 3 months, 6 months, 1 year) before µTBS testing.

Data Presentation

Representative Microtensile Bond Strength Data (Hypothetical)

The following table presents hypothetical µTBS data for an experimental MMS-containing adhesive compared to a commercial control, both with and without aging.

| Adhesive Formulation | Immediate µTBS (MPa) | µTBS after 6 months water storage (MPa) |

| Experimental MMS Adhesive | 35.2 ± 4.5 | 28.9 ± 5.1 |

| Commercial Self-Etch Adhesive | 38.1 ± 4.2 | 30.5 ± 4.8 |

Representative In-Vitro Cytotoxicity Data (Hypothetical)

This table shows hypothetical cell viability data from an MTT assay on human dental pulp stem cells exposed to eluates of an MMS-containing adhesive.

| Eluate Concentration | 24h Cell Viability (%) | 48h Cell Viability (%) | 72h Cell Viability (%) |

| 100% | 75.3 ± 6.2 | 68.1 ± 5.9 | 62.5 ± 7.1 |

| 50% | 88.9 ± 5.1 | 82.4 ± 4.8 | 78.3 ± 6.3 |

| 25% | 95.2 ± 4.3 | 91.7 ± 3.9 | 89.1 ± 5.0 |

| Control | 100 ± 3.8 | 100 ± 4.1 | 100 ± 4.5 |

Visualizations

Caption: Synthesis of this compound (MMS).

Caption: Workflow for Microtensile Bond Strength Testing.

Caption: Dual-functional adhesion mechanism of MMS.

Biocompatibility Considerations

The biocompatibility of dental adhesives is of paramount importance as components can leach out and potentially affect the underlying dental pulp.[9] While specific in-vitro cytotoxicity data for MMS is not extensively available in the reviewed literature, the biocompatibility can be inferred from the behavior of similar methacrylate and acidic monomers.

-

Methacrylate Monomers: Monomers like HEMA, Bis-GMA, and TEGDMA have been shown to elicit cytotoxic responses in a dose-dependent manner in various cell lines, including human dental pulp cells.[1][10] Unpolymerized monomers can diffuse through dentin tubules and may induce inflammatory responses or apoptosis.[1][10]

-

Acidic Monomers: The acidic nature of monomers like MMS is essential for the self-etching process. However, the low pH of the adhesive can also contribute to its initial cytotoxicity.[1]

-

Succinic Acid: Succinic acid itself is a naturally occurring compound and has been explored for use in biocompatible polymers. This may suggest a favorable biocompatibility profile for the succinate portion of the MMS molecule.

It is crucial for researchers to conduct thorough in-vitro cytotoxicity testing, such as the MTT assay described above, on any new dental adhesive formulation containing MMS to determine its specific biocompatibility profile.

Conclusion

This compound is a promising functional monomer for the development of modern dental adhesives. Its dual functionality allows for both effective polymerization and adhesion to the tooth structure. The provided protocols offer a framework for the synthesis, formulation, and evaluation of MMS-containing dental adhesives. Further research is warranted to fully elucidate the long-term clinical performance and biocompatibility of these materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity assays of new artificial tears containing 2-methacryloyloxyethyl phosphorylcholine polymer for ocular surface cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. Natural bio-based monomers for biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of 2-hydroxyethyl methacrylate on human pulp cell survival pathways ERK and AKT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Incorporating Mono-2-(Methacryloyloxy)ethyl Succinate into Resin Composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of mono-2-(Methacryloyloxy)ethyl succinate (B1194679) (MMS) into resin composites. This document outlines the synthesis of MMS, detailed protocols for the preparation of resin composites containing MMS, and standard methods for characterizing their mechanical and physical properties.

Introduction

Mono-2-(methacryloyloxy)ethyl succinate is a functional monomer that can be incorporated into polymer-based materials to enhance their properties. In the field of dental restorative materials, the inclusion of acidic functional monomers can improve adhesion to tooth structures and modify the chemical and physical characteristics of the resin composite.[1] MMS, with its terminal carboxylic acid group and polymerizable methacrylate (B99206) group, presents an opportunity to develop resin composites with tailored properties.[2] This document provides the necessary protocols to synthesize MMS and subsequently fabricate and evaluate resin composites incorporating this monomer.

Data Presentation

Table 1: Representative Mechanical Properties of Resin Composites with and without an Acidic Monomer.

| Property | Resin Composite without Acidic Monomer (Control) | Resin Composite with Acidic Monomer |

| Flexural Strength (MPa) | 115[3] | 102 - 107[3] |

| Elastic Modulus (GPa) | 5.4[3] | 6.3 - 6.6[3] |

Note: Data is representative of composites subjected to acidic conditions, which can simulate the effect of an acidic monomer on the material's properties over time.

Table 2: Representative Physical Properties of Resin Composites with and without an Acidic Monomer.

| Property | Resin Composite without Acidic Monomer (Control) | Resin Composite with Acidic Monomer |

| Water Sorption (µg/mm³) | 12.2 ± 0.8[4] | Increased sorption may be observed[5] |

| Water Solubility (µg/mm³) | 0.4 ± 0.1[4] | Increased solubility may be observed[5] |

| Degree of Conversion (%) | 62 ± 1[4] | 95 ± 2[4] |

Note: The data presented are from various studies on different acidic monomers and are intended to provide a general understanding of the potential impact of incorporating an acidic functional monomer like MMS.

Experimental Protocols

Synthesis of this compound (MMS)

This protocol describes the synthesis of MMS from 2-hydroxyethyl methacrylate (HEMA) and succinic anhydride.[2]

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

Succinic anhydride

-

Hydroquinone (B1673460) monomethyl ether (inhibitor)

-

Argon gas

-

50 mL flask with a stir bar

Procedure:

-

To a 50 mL flask equipped with a stir bar, add 10 g of 2-hydroxyethyl methacrylate, 7.7 g of succinic anhydride, and 50 mg of hydroquinone monomethyl ether.

-

Purge the flask with argon gas to create an inert atmosphere.

-

Seal the flask and heat the mixture to 90°C with continuous stirring for 18 hours.

-

After 18 hours, cool the flask to room temperature. The product, this compound, is obtained in quantitative yield.

Preparation of Experimental Resin Composites

This protocol outlines the preparation of a light-curable experimental resin composite incorporating MMS.

Materials:

-

Bisphenol A-glycidyl methacrylate (Bis-GMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

This compound (MMS)

-

Camphorquinone (B77051) (photoinitiator)

-

Ethyl-4-dimethylaminobenzoate (co-initiator)

-

Silanized filler particles (e.g., barium glass, silica)

-

Mixing spatula and vessel

-

Light-curing unit (470 nm wavelength)

Procedure:

-

Resin Matrix Formulation:

-

Prepare the resin matrix by mixing Bis-GMA and TEGDMA in a desired weight ratio (e.g., 60:40).

-

Incorporate MMS into the resin matrix at a specific weight percentage (e.g., 5%, 10%, 15%). The control group will not contain MMS.

-

Add 0.5 wt% camphorquinone and 1.0 wt% ethyl-4-dimethylaminobenzoate to the monomer mixture and mix thoroughly in the absence of light until a homogenous solution is obtained.

-

-

Composite Paste Preparation:

-

Gradually add the silanized filler particles to the prepared resin matrix. A common filler loading is around 70-80 wt%.

-

Thoroughly mix the filler and resin matrix using a spatula until a uniform paste-like consistency is achieved.

-

-

Curing:

-

Place the uncured composite paste into a mold of the desired dimensions for testing.

-

Cover the mold with a transparent matrix strip and a glass slide to create a flat surface.

-

Light-cure the composite using a dental curing unit for the manufacturer-recommended time (typically 20-40 seconds per 2 mm thickness).

-

Characterization of Resin Composites

This protocol is based on the ISO 4049 standard for three-point bending tests.

Procedure:

-

Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the cured resin composite.

-

Store the specimens in distilled water at 37°C for 24 hours before testing.

-

Mount the specimen on a universal testing machine with a three-point bending fixture, ensuring a support span of 20 mm.

-

Apply a load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.

-

Record the fracture load and calculate the flexural strength and flexural modulus using the appropriate formulas.

This protocol follows the ISO 4049 standard.

Procedure:

-

Prepare disc-shaped specimens (15 mm diameter x 1 mm thickness) of the cured resin composite.

-

Place the specimens in a desiccator and weigh them periodically until a constant mass (m1) is achieved.

-

Immerse the specimens in distilled water at 37°C for 7 days.

-

After 7 days, remove the specimens, blot them dry, and weigh them to obtain the mass (m2).

-

Return the specimens to the desiccator and re-weigh them periodically until a constant mass (m3) is achieved.

-

Calculate the water sorption and solubility using the following formulas:

-

Water Sorption (µg/mm³) = (m2 - m3) / V

-

Water Solubility (µg/mm³) = (m1 - m3) / V

-

Where V is the volume of the specimen in mm³.

-

This protocol utilizes Fourier Transform Infrared (FTIR) spectroscopy.

Procedure:

-

Obtain FTIR spectra of the uncured composite paste and the cured composite specimen.

-

Measure the peak heights of the aliphatic C=C absorption band at 1638 cm⁻¹ and an internal standard aromatic C=C absorption band at 1608 cm⁻¹ for both the uncured and cured samples.

-

Calculate the degree of conversion (DC) using the following formula:

-

DC (%) = [1 - ( (C_aliphatic / C_aromatic) / (U_aliphatic / U_aromatic) )] x 100

-

Where C represents the cured sample and U represents the uncured sample.

-

Visualizations

Caption: Synthesis of this compound.

References

- 1. Effects of Various Functional Monomers on Adhesion Between Immediate Dentin Sealing and Resin Cement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 20882-04-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of monomer type on the CC degree of conversion, water sorption and solubility, and color stability of model dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Mono-2-(Methacryloyloxy)ethyl Succinate Polymerization

A technical support center with troubleshooting guides and FAQs has been created to address common issues encountered during the polymerization of mono-2-(methacryloyloxy)ethyl succinate (B1194679).

This resource provides researchers, scientists, and drug development professionals with guidance on troubleshooting poor polymerization of mono-2-(methacryloyloxy)ethyl succinate (MES).

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.

Question 1: What are the potential causes of incomplete or failed polymerization of MES?

Incomplete or failed polymerization can be attributed to several factors, including:

-

Inhibitor Presence : MES monomer is often supplied with inhibitors like hydroquinone (B1673460) (HQ) or the methyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage. These must be removed before polymerization.

-

Insufficient Initiator : The concentration of the initiator may be too low to effectively start the polymerization process.

-

Oxygen Inhibition : The presence of oxygen can inhibit free-radical polymerization.

-

Low Temperature : The reaction temperature may be too low for the chosen initiator to decompose and generate radicals at an adequate rate.

-

Monomer Impurities : Impurities in the MES monomer, such as succinic acid or methacrylic acid, can interfere with the polymerization reaction.

Question 2: How can I effectively remove inhibitors from the MES monomer?

The most common method for removing inhibitors like HQ or MEHQ is by column chromatography.

-

Method : Pass the monomer through a column packed with an inhibitor remover, such as activated basic alumina (B75360).

-

Protocol : A detailed protocol for this procedure is provided in the Experimental Protocols section.

Question 3: My polymerization reaction is occurring too quickly or prematurely. What could be the cause?

Premature or uncontrolled polymerization can be caused by:

-

Absence of Inhibitor : If the monomer is stored for extended periods after inhibitor removal, it can polymerize spontaneously.

-

High Initiator Concentration : An excessive amount of initiator will lead to a rapid, often uncontrolled polymerization, resulting in a polymer with a low molecular weight and broad polydispersity.

-

High Temperature : Elevated temperatures can accelerate the rate of polymerization.

-

Contamination : Contaminants that can act as initiators may have been introduced into the reaction mixture.

Question 4: I am observing significant batch-to-batch inconsistency in my polymerization results. What should I investigate?

Batch-to-batch inconsistency is a common issue and can be traced back to several variables:

-

Monomer Purity : The purity of the MES monomer can vary between batches. It is crucial to assess the purity of each new batch.

-

Inhibitor Removal Efficiency : Inconsistent removal of the inhibitor will lead to variable polymerization initiation.

-

Reaction Conditions : Small variations in temperature, stirring rate, and reaction time can have a significant impact on the final polymer.

-

Atmosphere Control : Inconsistent inert gas purging can lead to varying levels of oxygen inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type and concentration of initiator for MES polymerization?

For free-radical polymerization of MES, common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The recommended concentration typically ranges from 0.1 to 1.0 mol% with respect to the monomer.

Q2: What is the optimal temperature range for MES polymerization?

The optimal temperature depends on the initiator used. For AIBN, a temperature range of 60-80 °C is common. For BPO, a range of 75-95 °C is often employed.

Q3: How can I confirm that polymerization has occurred and characterize the resulting polymer?

Polymerization can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC). GPC is also used to determine the molecular weight and polydispersity of the polymer.

Data Presentation

Table 1: Troubleshooting Summary for Poor MES Polymerization

| Issue | Potential Cause | Recommended Action |

| Incomplete Polymerization | Inhibitor present | Remove inhibitor using an alumina column. |

| Insufficient initiator | Increase initiator concentration (0.1-1.0 mol%). | |

| Oxygen inhibition | De-gas the reaction mixture and maintain an inert atmosphere. | |

| Premature Polymerization | High initiator concentration | Reduce initiator concentration. |

| High temperature | Lower the reaction temperature. | |

| Batch-to-Batch Inconsistency | Variable monomer purity | Characterize each monomer batch before use. |

| Inconsistent reaction setup | Standardize all experimental parameters. |

Experimental Protocols

Protocol 1: Removal of Inhibitor from MES Monomer

Objective : To remove the inhibitor (e.g., MEHQ) from the MES monomer prior to polymerization.

Materials :

-

This compound (MES) monomer

-

Basic activated alumina

-

Glass chromatography column

-

Collection flask

Procedure :

-

Prepare a chromatography column by packing it with basic activated alumina.

-

Gently pour the MES monomer onto the top of the alumina bed.

-

Allow the monomer to pass through the column under gravity.

-

Collect the purified, inhibitor-free monomer in a clean, dry flask.

-

Use the purified monomer immediately for the best results.

Mandatory Visualizations

Caption: Troubleshooting workflow for incomplete MES polymerization.

Caption: Simplified MES free-radical polymerization pathway.

how to prevent hydrolysis of mono-2-(Methacryloyloxy)ethyl succinate in aqueous solutions

Welcome to the technical support center for mono-2-(Methacryloyloxy)ethyl succinate (B1194679). This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the hydrolysis of this monomer in aqueous solutions, ensuring experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is mono-2-(Methacryloyloxy)ethyl succinate and why is it susceptible to hydrolysis?

This compound is a bifunctional monomer used in the synthesis of polymers and hydrogels for biomedical applications, such as dental restorations and drug delivery systems.[1][2] Its structure contains two ester linkages and a terminal carboxylic acid group.[2] Ester groups are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[3][4] This degradation process can inactivate the monomer, preventing it from participating in polymerization or conjugation reactions and leading to inconsistent results.[5]

Q2: What are the primary factors that influence the hydrolysis rate?

The stability of this compound in aqueous solutions is primarily affected by three main factors:

-

pH: Ester hydrolysis is catalyzed by both acids (H+ ions) and bases (OH- ions). The rate of hydrolysis increases significantly at both low and high pH values.[4][6] Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.[4]

-

Temperature: The rate of hydrolysis increases with temperature.[7][8] Therefore, storing solutions at elevated temperatures will accelerate the degradation of the monomer.[7]

-

Presence of Catalysts: Certain enzymes or metal ions can act as catalysts, accelerating the hydrolysis process.[3][9]

Q3: What is the optimal pH for minimizing hydrolysis in aqueous solutions?

Q4: What are the recommended storage conditions for the neat compound and its aqueous solutions?

-

Neat Compound: The pure, un-dissolved monomer should be stored in a tightly sealed container at 2-8°C, protected from moisture and light.[10][11][12][13]

-

Aqueous Solutions: Aqueous solutions are not recommended for long-term storage due to inevitable hydrolysis.[14] If an aqueous solution must be prepared, it should be made fresh immediately before use. For short-term storage (hours), the solution should be kept on ice or at 4°C to slow the degradation rate.[14]

Q5: How should I prepare stock solutions to maximize stability?

To prevent premature hydrolysis, it is highly recommended to prepare stock solutions in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][14] These stock solutions can be stored for longer periods (e.g., 1-2 months) at -20°C with desiccation.[5] When needed, the required volume of the organic stock can be added to the aqueous buffer immediately before the experiment.

Q6: What are the degradation products of this compound hydrolysis?

The hydrolysis of this compound involves the cleavage of its two ester bonds. This process yields methacrylic acid, succinic acid, and ethylene (B1197577) glycol as the final degradation products.

Troubleshooting Guide